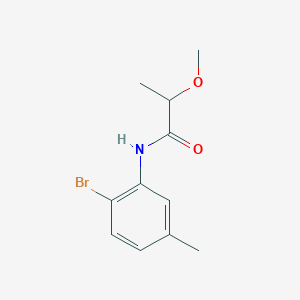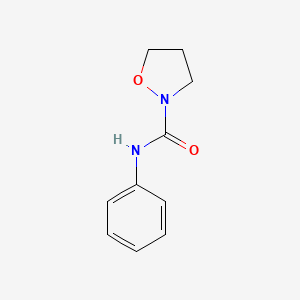
N-phenyl-1,2-oxazolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1,2-oxazolidine-2-carboxamide (POCA) is a synthetic compound that has been widely used in scientific research due to its unique properties. POCA is a cyclic amide that contains a phenyl group and an oxazolidine ring in its structure. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology.
Mechanism of Action
The mechanism of action of N-phenyl-1,2-oxazolidine-2-carboxamide is not fully understood. However, it has been proposed that N-phenyl-1,2-oxazolidine-2-carboxamide and its derivatives may exert their biological activities by interacting with various cellular targets, including enzymes, receptors, and nucleic acids. N-phenyl-1,2-oxazolidine-2-carboxamide has been reported to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis and membrane integrity.
Biochemical and Physiological Effects:
N-phenyl-1,2-oxazolidine-2-carboxamide and its derivatives have been shown to exhibit a range of biochemical and physiological effects. These include inhibition of enzyme activity, modulation of gene expression, and alteration of cell signaling pathways. N-phenyl-1,2-oxazolidine-2-carboxamide has also been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-phenyl-1,2-oxazolidine-2-carboxamide and its derivatives have several advantages for use in laboratory experiments. They are readily available, stable, and easy to handle. Moreover, they can be easily modified to obtain compounds with desired properties. However, N-phenyl-1,2-oxazolidine-2-carboxamide and its derivatives may have limitations in terms of their solubility and toxicity, which may affect their biological activities.
Future Directions
There are several future directions for research on N-phenyl-1,2-oxazolidine-2-carboxamide and its derivatives. These include the development of new synthetic methods for the preparation of N-phenyl-1,2-oxazolidine-2-carboxamide derivatives with improved properties. Moreover, the biological activities of N-phenyl-1,2-oxazolidine-2-carboxamide and its derivatives need to be further investigated to understand their mechanisms of action and potential applications in various fields. Additionally, the use of N-phenyl-1,2-oxazolidine-2-carboxamide as a building block for the preparation of novel materials and catalysts should be explored. Overall, the unique properties of N-phenyl-1,2-oxazolidine-2-carboxamide make it a promising compound for further research and development.
Synthesis Methods
N-phenyl-1,2-oxazolidine-2-carboxamide can be synthesized by the reaction of phenyl isocyanate with 2-amino-2-methyl-1-propanol in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate carbamate, which undergoes cyclization to form the oxazolidine ring. The resulting product is then purified by column chromatography to obtain pure N-phenyl-1,2-oxazolidine-2-carboxamide.
Scientific Research Applications
N-phenyl-1,2-oxazolidine-2-carboxamide has been used as a building block in the synthesis of various compounds with potential biological activities. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. N-phenyl-1,2-oxazolidine-2-carboxamide derivatives have also been investigated for their potential as anticancer agents. Moreover, N-phenyl-1,2-oxazolidine-2-carboxamide has been used as a ligand in the preparation of metal complexes with potential applications in catalysis and materials science.
properties
IUPAC Name |
N-phenyl-1,2-oxazolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(12-7-4-8-14-12)11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRPZEXAYVOBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Chloropyrimidin-2-yl)amino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642418.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642426.png)
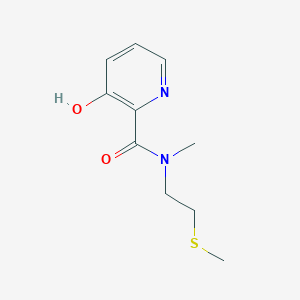
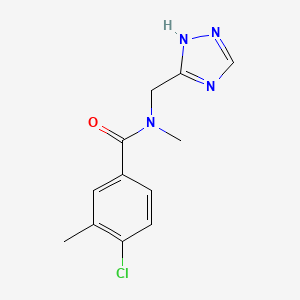


![N-[(5-chloroquinolin-8-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6642450.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642453.png)
![1-[(4-Chloro-3-methylbenzoyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6642466.png)
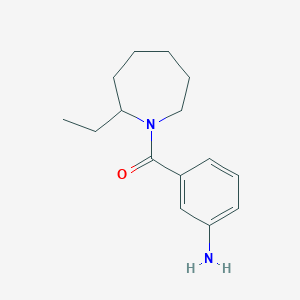
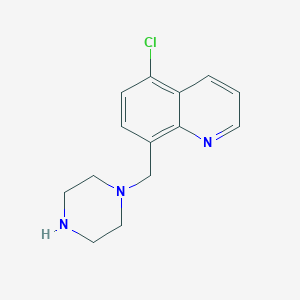

![N-tert-butyl-2-[(5-methylpyrimidin-2-yl)amino]propanamide](/img/structure/B6642509.png)
